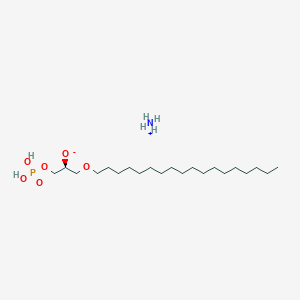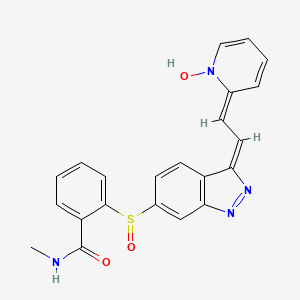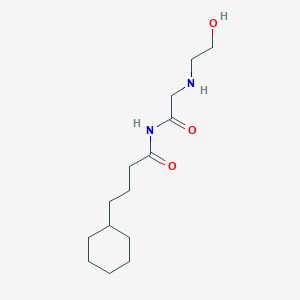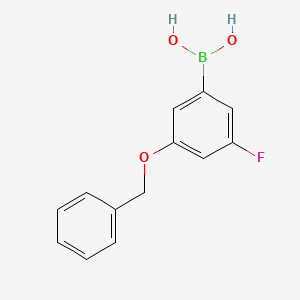
3-Benzyloxy-5-fluorophenylboronic acid
Übersicht
Beschreibung
3-Benzyloxy-5-fluorophenylboronic acid is a chemical compound with the molecular formula C13H12BFO3 . It has an average mass of 246.042 Da and a monoisotopic mass of 246.086349 Da . It is also known by other names such as [3-(Benzyloxy)-5-fluorophenyl]boronic acid .
Molecular Structure Analysis
The molecular structure of 3-Benzyloxy-5-fluorophenylboronic acid consists of a benzene ring with a benzyloxy group and a fluorine atom attached at the 3rd and 5th positions, respectively. A boronic acid group is also attached to the benzene ring . The compound has several freely rotating bonds, contributing to its molecular flexibility .Physical And Chemical Properties Analysis
3-Benzyloxy-5-fluorophenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 418.1±55.0 °C at 760 mmHg, and a flash point of 206.7±31.5 °C . It has a molar refractivity of 64.5±0.4 cm3 and a molar volume of 194.4±5.0 cm3 . The compound also has a melting point range of 156 to 162 °C .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Proapoptotic Compounds in Cancer Research
Phenylboronic acid derivatives, including 3-benzyloxy-5-fluorophenylboronic acid, have been evaluated for their potential in cancer treatment due to their antiproliferative and proapoptotic effects. A study highlighted the antiproliferative activity of phenylboronic acid and benzoxaborole derivatives in various cancer cell lines, including ovarian cancer cells. Compounds exhibited strong cell cycle arrest and caspase-3 activation, indicating their potential as phase cycle-specific agents for cancer therapy (Psurski et al., 2018).
Antimicrobial Activity
3-Benzyloxy-5-fluorophenylboronic acid derivatives have shown promising antimicrobial properties. Research on substituted phenylboronic acids and benzoxaboroles demonstrated varied antibacterial and antifungal activities against strains like Escherichia coli and Staphylococcus aureus. Benzoxaboroles, in particular, exhibited higher biological activity compared to phenylboronic acids, suggesting their potential in developing new antimicrobial agents (Adamczyk-Woźniak et al., 2012).
Fungicidal Applications
The study of 3-piperazine-bis(benzoxaborole) and its phenylboronic acid analogs has uncovered their significant fungicidal activity, outperforming standard antibiotics like amphotericin B against various fungal strains. This highlights the importance of the benzoxaborole system for antifungal action and opens doors to novel antifungal therapies (Wieczorek et al., 2014).
Fluorescence Imaging and Sensing
3-Benzyloxy-5-fluorophenylboronic acid derivatives have been explored for their applications in fluorescence imaging and sensing. A novel near-infrared fluorescence off-on probe based on an arylboronate structure was developed for benzoyl peroxide detection, demonstrating high selectivity and potential for in vivo studies, including zebrafish imaging. This underscores the utility of boronic acid derivatives in biochemical and environmental sensing (Tian et al., 2017).
Environmental Impact Assessment
The presence of boronic acid derivatives, including 3-benzyloxy-5-fluorophenylboronic acid, in aquatic systems poses potential environmental concerns. Studies on their toxicity towards cyanobacteria, crucial for aquatic ecosystems, indicate that these compounds can significantly affect the growth and photosynthetic apparatus of these microorganisms in a dose-dependent manner. Understanding the environmental impact of these chemicals is essential for assessing the safety of their widespread use (Niemczyk et al., 2020).
Safety And Hazards
The compound is labeled with the hazard symbol “XI”, indicating that it is irritating to eyes, respiratory system, and skin . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
(3-fluoro-5-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOFKMPPQQMUDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659379 | |
| Record name | [3-(Benzyloxy)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-5-fluorophenylboronic acid | |
CAS RN |
850589-56-9 | |
| Record name | B-[3-Fluoro-5-(phenylmethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Benzyloxy)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-fluoro-5-phenylmethoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1436962.png)
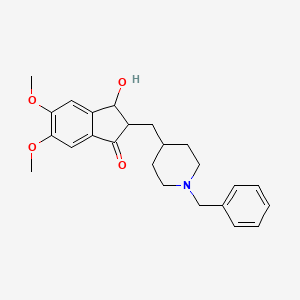

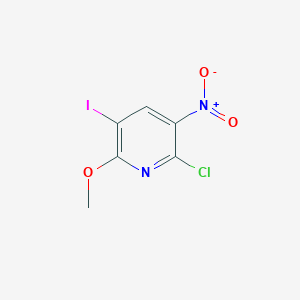
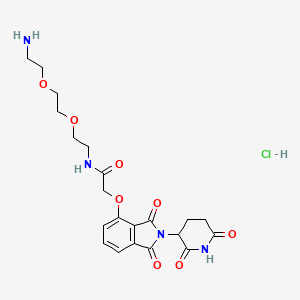
![(S,Z)-3-(((1R,3aR,3'R,4R,7aR)-7a-Methyl-1-((R)-6-methylheptan-2-yl)octahydrospiro[indene-4,2'-oxiran]-3'-yl)methylene)-4-methylenecyclohexan-1-ol](/img/structure/B1436968.png)
![(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d']bis([1,3]dioxole)](/img/structure/B1436970.png)
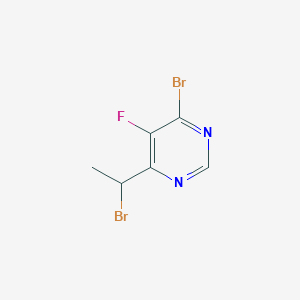
![1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B1436972.png)
![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)
![2-[3-[1-[6-[4-[[2-[[4-[2-(3,4-Dichlorophenyl)ethylamino]-6-[5-[3-(trifluoromethyl)phenyl]sulfonyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,5-triazin-2-yl]amino]-1,3-dihydroindene-2-carbonyl]amino]butylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B1436976.png)
